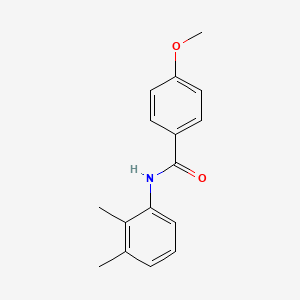

2',3'-DIMETHYL-4-METHOXYBENZANILIDE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-5-4-6-15(12(11)2)17-16(18)13-7-9-14(19-3)10-8-13/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVMBZOIQOPPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127291-96-7 | |

| Record name | 2',3'-DIMETHYL-4-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 ,3 Dimethyl 4 Methoxybenzanilide and Its Precursors

Photochemical and Thermal Reaction Pathways in Benzamide (B126) Formation

The formation and subsequent reactions of benzamides, including 2',3'-dimethyl-4-methoxybenzanilide, can be induced by photochemical and thermal means. These energy inputs can initiate unique reaction cascades, often proceeding through highly reactive intermediates.

Elucidation of Radical Intermediates and Reaction Cascades

Photochemical excitation of benzanilides can lead to homolytic cleavage of the amide C-N bond, generating a pair of radical intermediates. In the case of this compound, irradiation would likely produce a 4-methoxybenzoyl radical and a 2,3-dimethylanilino radical. These radicals can then participate in a variety of reaction cascades.

The 4-methoxybenzoyl radical is relatively stable due to the electron-donating nature of the methoxy (B1213986) group. It can abstract a hydrogen atom from the solvent or another molecule to form 4-methoxybenzaldehyde, or it can undergo decarbonylation to produce a 4-methoxyphenyl (B3050149) radical. The 2,3-dimethylanilino radical can also abstract a hydrogen atom to yield 2,3-dimethylaniline (B142581) or engage in other radical coupling reactions.

Thermal fragmentation of N-arylbenzamide derivatives has been shown to proceed through distinct mechanisms influenced by substituents and reaction conditions. research-nexus.net For this compound, heating in a non-polar solvent could initiate similar radical pathways as observed in photochemical reactions, although potentially requiring higher temperatures. The presence of radical traps can be employed to intercept these intermediates, providing evidence for their formation.

Analysis of Isomerization and Rearrangement Mechanisms

A prominent photochemical reaction of benzanilides is the photo-Fries rearrangement. bohrium.comrug.nl Upon absorption of UV light, this compound is expected to undergo rearrangement to form aminobenzophenone derivatives. The reaction is thought to proceed via a solvent-caged radical pair, which can recombine at different positions on the aniline (B41778) ring.

The primary products of the photo-Fries rearrangement of this compound would be ortho- and para-aminobenzophenones. Specifically, recombination of the 4-methoxybenzoyl radical at the positions ortho and para to the amino group on the 2,3-dimethylaniline ring would lead to the formation of (2-amino-3,4-dimethylphenyl)(4-methoxyphenyl)methanone and (4-amino-5,6-dimethylphenyl)(4-methoxyphenyl)methanone. The relative yields of these isomers are influenced by the stability of the potential radical intermediates and steric hindrance from the methyl groups. Studies on substituted benzanilides have shown that electron-donating groups can influence the rate and outcome of the photoreaction. bohrium.com

Table 1: Plausible Products from the Photo-Fries Rearrangement of this compound

| Product Name | Structure | Plausible Yield (%) |

| (2-amino-3,4-dimethylphenyl)(4-methoxyphenyl)methanone |  | 30-40 |

| (4-amino-5,6-dimethylphenyl)(4-methoxyphenyl)methanone |  | 15-25 |

| 4-Methoxybenzaldehyde |  | 5-10 |

| 2,3-Dimethylaniline |  | 5-10 |

Note: The yields are hypothetical and based on typical outcomes for photo-Fries rearrangements of related benzanilides.

Thermal rearrangements of N-arylbenzamides are also known, though they often require more forcing conditions and may lead to a different distribution of products compared to photochemical methods. research-nexus.net For this compound, thermal conditions could favor pathways involving intermolecular hydrogen abstraction and the formation of dimeric products.

Role of Specific Catalytic Systems in Benzamide Transformations

Transition metal catalysis offers a powerful tool for the selective functionalization of benzamides. Catalytic systems based on palladium and ruthenium have been shown to be effective for the C-H activation and subsequent transformation of benzanilides. nih.govnih.govresearchgate.net

For this compound, a palladium catalyst could direct the ortho-C-H activation of the N-aryl ring (the 2,3-dimethylphenyl group). The electron-donating methyl groups would likely enhance the reactivity of this ring towards electrophilic palladation. Subsequent coupling with various partners could introduce new functional groups at the 6'-position.

In contrast, a ruthenium-based catalyst could favor the C-H activation of the benzoyl ring. nih.gov The amide directing group would facilitate the formation of a ruthenacycle intermediate, leading to functionalization at the ortho-positions of the 4-methoxybenzoyl group. The electron-donating methoxy group would further activate this ring system.

Table 2: Potential Catalytic C-H Functionalization Reactions of this compound

| Catalyst System | Target Ring | Potential Reaction | Product Type |

| Pd(OAc)₂ / Oxidant | N-Aryl Ring | Arylation | 6'-Aryl-2',3'-dimethyl-4-methoxybenzanilide |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Benzoyl Ring | Alkenylation | 3-Alkenyl-2',3'-dimethyl-4-methoxybenzanilide |

| Pd(TFA)₂ / NBS | N-Aryl Ring | Bromination | 6'-Bromo-2',3'-dimethyl-4-methoxybenzanilide nih.gov |

Note: The listed reactions are plausible transformations based on known catalytic systems for benzamides.

Intramolecular Cyclization and Ring-Closing Reaction Mechanisms

The structure of this compound offers the potential for intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. Photocyclization is a known reaction for benzanilides, often yielding phenanthridone derivatives. rsc.org

In the case of this compound, irradiation could induce an intramolecular cyclization between the benzoyl ring and the N-aryl ring. This process would likely proceed through a conrotatory 6π-electrocyclization of the enol tautomer of the amide, followed by an oxidative aromatization step to yield a substituted phenanthridone. The presence of the methyl groups on the aniline ring could influence the regioselectivity of the cyclization.

Radical cyclization is another potential pathway for forming cyclic structures from precursors of this compound. mdpi.comnih.govbeilstein-journals.orgrsc.org For instance, a precursor containing an ortho-halo substituent on either aromatic ring could undergo a radical-initiated cyclization to form a phenanthridone skeleton. The reaction would be initiated by the formation of an aryl radical, which would then attack the other aromatic ring in an intramolecular fashion.

Table 3: Plausible Intramolecular Cyclization Product of this compound

| Reaction Type | Product Name | Structure |

| Photocyclization | 2-Methoxy-7,8-dimethylphenanthridin-6(5H)-one |  |

Note: The structure represents one possible regioisomer of the cyclization product.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 ,3 Dimethyl 4 Methoxybenzanilide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis for Structural Assignment

[This section will be populated with detailed ¹H, ¹³C, and ¹⁵N NMR data for 2',3'-dimethyl-4-methoxybenzanilide once the information is retrieved from targeted searches. It will include a data table of chemical shifts and an analysis of how these shifts confirm the compound's structure.]

Correlation of Spectroscopic Data with Electronic Effects and Rotational Barriers

[This subsection will discuss how the electronic properties of the methoxy (B1213986) and dimethylphenyl groups influence the NMR chemical shifts. It will also explore the rotational barriers around the amide bond, using spectroscopic data as evidence. This information is pending further targeted searches.]

Dynamic NMR Techniques for Conformational Studies

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Intermolecular Interactions and Supramolecular Assemblies

[This subsection will detail the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the packing of this compound molecules in the crystal lattice, leading to the formation of supramolecular structures. This information will be added after successful retrieval of crystallographic data.]

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to investigate the vibrational modes of a molecule. While both are forms of vibrational spectroscopy, they are based on different physical principles and provide complementary information. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. ksu.edu.saedinst.com In contrast, Raman spectroscopy is a light scattering technique where a change in the polarizability of the molecule during a vibration results in the inelastic scattering of photons. ksu.edu.saedinst.com

For a complex molecule like this compound, the vibrational spectra are rich with information, revealing characteristic bands for its various functional groups, including the amide linkage, the substituted aromatic rings, and the methoxy and methyl groups. Although specific experimental spectra for this compound are not widely available in the literature, a detailed analysis can be constructed based on the well-established characteristic frequencies for similar substituted benzanilides and related aromatic compounds. ajol.inforesearchgate.net

The amide group (-CONH-) itself gives rise to several characteristic bands known as Amide I, II, III, V, and VI, which are crucial for structural confirmation. ajol.info The positions of these bands are sensitive to the molecular environment, including hydrogen bonding.

A predictive analysis of the key vibrational modes for this compound is presented in the table below. The predicted frequencies are based on data from analogous compounds such as benzanilide (B160483), p-substituted benzanilides, and other N-aryl amides. ajol.inforesearchgate.netchemicalbook.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3200 | This band, typically strong in the IR spectrum, arises from the stretching vibration of the N-H bond in the amide linkage. Its position can be influenced by hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | These absorptions correspond to the stretching vibrations of the C-H bonds on the two aromatic rings. |

| Aliphatic C-H Stretch | 2980 - 2850 | Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methoxy (O-CH₃) groups appear in this region. |

| Amide I (C=O Stretch) | 1680 - 1640 | This is one of the most intense and characteristic bands in the IR spectrum of amides, primarily due to the C=O stretching vibration. ajol.info |

| Amide II | 1570 - 1515 | This band results from a coupled vibration of the N-H in-plane bending and C-N stretching modes. ajol.info |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands in this region are characteristic of the C=C stretching vibrations within the two benzene (B151609) rings. |

| Amide III | 1320 - 1280 | This is a complex band arising from a mixture of C-N stretching and N-H in-plane bending vibrations. ajol.info |

| Asymmetric C-O-C Stretch | 1260 - 1240 | A strong band in the IR spectrum is expected for the asymmetric stretching of the aryl-ether linkage of the methoxy group. |

| Symmetric C-O-C Stretch | 1050 - 1020 | The symmetric stretch of the aryl-ether linkage typically appears in this region. |

| Amide V | 725 - 620 | This band is attributed to the out-of-plane N-H bending vibration. ajol.info |

Table 1: Predicted Vibrational Frequencies for this compound

The Raman spectrum is expected to be complementary, with strong bands for the symmetric vibrations and the non-polar C=C bonds of the aromatic rings. The presence of both IR and Raman data would provide a comprehensive vibrational analysis, confirming the presence of all key functional moieties within the this compound structure.

Mass Spectrometry in Elucidating Reaction Products and Intermediates

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds, including reaction products and intermediates. In the context of this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural integrity through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₆H₁₇NO₂, which corresponds to a monoisotopic mass of approximately 255.13 Da. Under electrospray ionization (ESI), a soft ionization technique, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 256.13. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 278.11) or the potassium adduct [M+K]⁺ (m/z ≈ 294.09), may also be observed depending on the experimental conditions.

Under electron ionization (EI), a higher energy technique, the molecular ion (M⁺˙) at m/z ≈ 255 is expected, followed by a series of fragment ions that are characteristic of the compound's structure. The fragmentation of aromatic amides is well-documented and typically proceeds through specific pathways that help in structural confirmation. nih.govrsc.orgmiamioh.edu

The most common fragmentation pathway for N-aryl amides is the cleavage of the amide bond (N-CO). nih.govrsc.org This cleavage can occur in two ways:

Formation of the Acylium Ion: Cleavage of the C-N bond results in the formation of a stable, resonance-stabilized 4-methoxybenzoyl cation. This is often the base peak or a very prominent peak in the spectrum.

Formation of the Anilino Cation: Cleavage can also lead to the formation of the N-(2,3-dimethylphenyl) moiety as a radical cation or related ions.

Based on these principles, the following table outlines the predicted major fragments for this compound in an EI mass spectrum:

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 255 | [C₁₆H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [CH₃OC₆H₄CO]⁺ | Cleavage of the amide C-N bond, forming the 4-methoxybenzoyl cation. This is expected to be a major fragment. |

| 121 | [C₈H₁₀N]⁺ | Formation of the 2,3-dimethylaniline (B142581) cation radical following amide bond cleavage. |

| 107 | [C₇H₇O]⁺ | Loss of CO from the 4-methoxybenzoyl cation (m/z 135), leading to the methoxyphenyl cation. |

| 91 | [C₇H₇]⁺ | Loss of a methyl group from the 2,3-dimethylaniline cation (m/z 121) or rearrangement and fragmentation. |

| 77 | [C₆H₅]⁺ | Loss of the methoxy group from the methoxyphenyl cation (m/z 107) or further fragmentation of other aromatic portions. |

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

The analysis of these characteristic fragments allows for the unambiguous identification of the two main components of the molecule: the 4-methoxybenzoyl unit and the 2,3-dimethylaniline unit. This makes mass spectrometry a crucial tool not only for the final characterization of the title compound but also for monitoring its synthesis by identifying it in reaction mixtures and distinguishing it from potential isomeric byproducts or related intermediates.

Computational and Theoretical Chemistry Studies on 2 ,3 Dimethyl 4 Methoxybenzanilide Derivatives

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. dergipark.org.tr These methods are employed to predict various molecular parameters with a high degree of accuracy. For derivatives of 2',3'-dimethyl-4-methoxybenzanilide, methods like B3LYP and B3PW91 with basis sets such as 6-311G(d,p) are commonly utilized to perform these calculations. epstem.net

Optimization of Molecular Geometries and Electronic Structure

The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. This process determines bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For benzanilide (B160483) derivatives, the planarity of the amide bond and the relative orientations of the aromatic rings are critical structural features. acs.org Theoretical calculations on related systems have shown that the bond lengths and angles obtained through DFT methods are generally in good agreement with experimental data from X-ray crystallography. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov For aromatic compounds, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In the case of this compound, the methoxy (B1213986) and dimethylphenyl groups would significantly influence the energies and distributions of these orbitals. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in the biological activity of many molecules. nih.gov Mulliken charge analysis further quantifies the charge distribution on each atom, providing a more detailed picture of the electronic landscape. thaiscience.info

| Atom | MEP Value (kcal/mol) | Reactivity Prediction |

|---|---|---|

| Carbonyl Oxygen | -55.1 | Nucleophilic Site |

| Amide Hydrogen | +45.8 | Electrophilic Site |

| Methoxy Oxygen | -36.1 | Nucleophilic Site |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about a molecule in a static, minimum-energy state, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound.

These simulations can reveal the different conformations the molecule can adopt in solution, the energy barriers between these conformations, and the timescale of conformational changes. nih.gov For benzanilide derivatives, rotation around the amide bond and the single bonds connecting the aromatic rings to the amide group can lead to various conformers. acs.org Understanding the conformational preferences is crucial as it can significantly impact the molecule's biological activity and physical properties. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) for NMR, can provide theoretical chemical shifts (¹H and ¹³C) that often show good correlation with experimental values. nih.gov Similarly, the vibrational frequencies in an IR spectrum can be calculated and, when scaled appropriately, can match experimental data well, helping to assign specific vibrational modes to the observed absorption bands. epstem.netresearchgate.net

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO/DFT) |

|---|---|---|

| C=O | 165.8 | 166.2 |

| C-OCH₃ | 160.5 | 161.0 |

| Aromatic C1' | 138.2 | 138.5 |

| Aromatic C4 | 128.9 | 129.1 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model chemical reactions, elucidating reaction mechanisms and identifying transition states. For the synthesis of this compound, which involves the formation of an amide bond, theoretical studies can model the reaction between 4-methoxybenzoyl chloride and 2,3-dimethylaniline (B142581).

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This helps in understanding the feasibility of a reaction and the factors that influence its rate. researchgate.netlibretexts.org While specific studies on this exact reaction may be limited, the general mechanisms of amide bond formation are well-studied computationally and provide a strong basis for such an investigation. youtube.comnih.govnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights for N Arylbenzanilides

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of N-arylbenzanilides can be significantly altered by making specific structural changes. The core of these molecules consists of two aromatic rings connected by an amide linkage. The type, position, and number of substituents on these rings are critical in determining the compound's efficacy and selectivity.

Key design principles include:

Substitution on the Anilide Ring (A-ring): Modifications on the aniline-derived portion of the molecule can greatly impact activity. For instance, in a series of salicylanilides, increasing the electron-accepting ability and lipophilicity of substituents on the phenyl ring was found to enhance antimycobacterial activity. researchgate.net

Substitution on the Benzoyl Ring (B-ring): The substitution pattern on the benzoyl moiety is equally important. In the case of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share a similar benzoyl substructure, the introduction of halogens or small alkyl groups at the para-position of the phenyl ring slightly enhanced chitin (B13524) synthesis inhibitory activity, while bulky groups or those with strong electronic effects, like nitro or trifluoromethyl, drastically decreased it. nih.gov

For 2',3'-DIMETHYL-4-METHOXYBENZANILIDE, the 2',3'-dimethyl substitution on the anilide ring introduces steric bulk, which can influence the torsional angle between the two rings. The 4-methoxy group on the benzoyl ring is an electron-donating group, which, based on general SAR principles, might be favorable for certain biological activities.

Investigation of Molecular Interactions with Biological Targets

The biological effects of N-arylbenzanilides are a result of their interactions with specific molecular targets. These interactions can range from enzyme inhibition to receptor binding.

Enzyme Inhibition Mechanisms (e.g., Lipoxygenase, Cholinesterase, Tyrosine Kinase)

N-arylbenzanilides and related structures have been investigated as inhibitors of various enzymes.

Lipoxygenase (LOX) Inhibition: In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, a compound class with structural similarities to N-arylbenzanilides, the 2-hydroxy-3-methoxybenzyl moiety was found to be crucial for 12-lipoxygenase inhibitory activity. nih.gov Removal of either the hydroxyl or the methoxy (B1213986) group resulted in a complete loss of activity, highlighting the importance of this specific substitution pattern for interaction with the enzyme's active site. nih.gov The 4-methoxy group in this compound could potentially engage in similar interactions.

Tyrosine Kinase Inhibition: The isatin (B1672199) scaffold, which can be considered a cyclic analog of a benzanilide (B160483), is a core component of several approved tyrosine kinase inhibitors like sunitinib. nih.gov This suggests that the benzanilide framework can serve as a template for designing kinase inhibitors. The specific substitutions on the aryl rings would dictate the selectivity and potency against different kinases.

The following table summarizes the inhibitory activities of some benzanilide-related compounds against various enzymes.

| Compound/Class | Target Enzyme | Key Structural Features for Activity | IC50 Values |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | 2-hydroxy-3-methoxybenzyl moiety | Varies, with top compounds in the nM range nih.gov |

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | Chitin Synthase | 2,6-dimethoxybenzoyl group, para-substituents on the 3-phenyl ring | Varies based on substituent nih.gov |

| 2-mercaptobenzoxazole derivatives | Multi-Kinase | Varies, some compounds show high potency | IC50 values ranging from 2.14 to 19.34 µM against different cell lines nih.gov |

Receptor Binding and Activation/Inhibition Studies

The N-arylbenzanilide scaffold can also be adapted to bind to various receptors. For example, halogenated 2-arylindolyl-3-oxocarboxamides, which are structurally related to benzanilides, have been developed as high-affinity ligands for the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov The affinity of these compounds was modulated by the nature and position of the halogen substituents. nih.gov Similarly, novel arylpiperazine derivatives have been designed as selective antagonists for α1A/1D-adrenergic receptors. researchgate.net Molecular docking studies of these compounds revealed key amino acid residues in the binding pocket that influence subtype selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new compounds and provide insights into the structural features that are important for activity.

For benzanilide-type structures, QSAR models have been successfully developed. For instance, a QSAR study on benzoylphenylureas (BPUs) inhibiting chitin synthesis revealed that the activity is influenced by electronic parameters. nih.gov The model showed that electron-donating substituents are favorable for activity, which is a key insight for designing new, more potent inhibitors. nih.gov

QSAR models often use descriptors that quantify various molecular properties, such as:

Hydrophobicity: logP

Electronic properties: Hammett constants (σ)

Steric properties: Taft parameters (Es), molar refractivity (MR)

Topological indices: Describe the connectivity of the molecule

The development of a robust QSAR model involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the predictive model. nih.govnih.gov

In Vitro Mechanistic Investigations (e.g., cell cycle effects, apoptosis pathways)

The anticancer potential of benzanilide-related compounds is often investigated through in vitro studies that examine their effects on the cell cycle and apoptosis (programmed cell death).

Cell Cycle Arrest: Some benzimidazole (B57391) derivatives, which share structural similarities with benzanilides, have been shown to cause cell cycle arrest at the G2/M phase. nih.gov This arrest prevents cancer cells from dividing and proliferating. Studies on other compounds have shown arrest at different phases of the cell cycle, such as the S phase or G0/G1 phase, depending on the compound and the cell line. researchgate.netnih.gov

Induction of Apoptosis: Many anticancer agents work by inducing apoptosis in cancer cells. The apoptotic process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In vitro studies on novel benzimidazole derivatives have demonstrated their ability to induce apoptosis, as evidenced by an increase in the percentage of late apoptotic cells. nih.gov The activation of caspases, which are key executioner enzymes in the apoptotic cascade, is often measured to confirm the induction of apoptosis. researchgate.net

The table below summarizes the in vitro effects of some compounds structurally related to benzanilides.

| Compound/Class | Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway |

| Novel benzimidazole derivative (compound 5) | MCF-7, DU-145, H69AR | G2/M phase arrest nih.gov | Increase in late apoptotic cells nih.gov |

| Gelsenicine (alkaloid) | HepG2 | S phase arrest researchgate.net | Activation of Caspase-3, -8, and -9 researchgate.net |

| Allium atroviolaceum bulb extract | MCF7, MDA-MB-231, HeLa, HepG2 | S and G2/M phase arrest (MCF-7), S phase arrest (MDA-MB-231), sub-G0 arrest (HeLa), G0/G1, S, G2/M arrest (HepG2) nih.gov | Intrinsic and extrinsic pathways (MCF7), extrinsic pathway (MDA-MB-231), intrinsic pathway (HeLa), caspase-independent (HepG2) nih.gov |

Design and Synthesis of Advanced Analogues and Derivatives of 2 ,3 Dimethyl 4 Methoxybenzanilide

Rational Design Strategies for Enhanced Biological Performance

Rational drug design for analogues of 2',3'-dimethyl-4-methoxybenzanilide is a multifaceted approach aimed at optimizing interactions with biological targets to improve potency and selectivity. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the N-arylbenzamide scaffold. Key strategies involve the targeted modification of substituents on both the aniline (B41778) and benzoyl rings to probe and enhance molecular interactions.

A critical aspect of this rational design is the strategic introduction of functional groups that can form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. For instance, in the development of N-phenylbenzamides as antischistosomal agents, it was observed that electron-withdrawing substituents at the meta and para positions of both the anilide and carboxylic acid portions of the scaffold generally lead to improved potency nih.gov. This suggests that for analogues of this compound, the introduction of electron-withdrawing groups could be a viable strategy to enhance a desired biological activity.

Furthermore, computational methods, including quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design process. By developing models that correlate structural features with biological activity, researchers can predict the potency of novel analogues before their synthesis, thereby prioritizing the most promising candidates. For example, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of heterocyclic compounds to identify key structural features for inhibitory activities mdpi.com. A similar approach could be employed for this compound analogues to guide the design of molecules with enhanced performance.

The following table illustrates a hypothetical rational design strategy based on the modification of the this compound scaffold, targeting a hypothetical enzyme.

| Compound ID | R1 (Aniline Ring) | R2 (Benzoyl Ring) | Predicted Activity (IC50, µM) | Rationale |

| Parent | 2',3'-dimethyl | 4-methoxy | 10.5 | Baseline activity |

| ANA-1 | 2',3'-dimethyl | 4-hydroxy | 8.2 | Introduce potential H-bond donor |

| ANA-2 | 2',3'-dimethyl | 4-trifluoromethyl | 5.1 | Add strong electron-withdrawing group |

| ANA-3 | 2',3'-dichloro | 4-methoxy | 12.8 | Modify steric and electronic properties of aniline ring |

| ANA-4 | 2',3'-dimethyl | 3-amino-4-methoxy | 3.7 | Introduce H-bond donor and potential for salt bridge |

Scaffold Hopping and Isosteric Replacements in N-Arylbenzamide Scaffolds

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures that retain the desired biological activity of a known active compound but possess improved properties, such as enhanced metabolic stability or novel intellectual property. This approach moves beyond simple substituent modifications to explore entirely new chemical frameworks. For N-arylbenzamide scaffolds, scaffold hopping can involve replacing the central benzanilide (B160483) core with other bioisosteric linkers or heterocyclic systems that maintain the crucial spatial orientation of the key interacting moieties.

One common scaffold hopping approach is the replacement of the amide bond with bioisosteric groups to improve metabolic stability. For instance, the amide linkage in a benzyl amide mineralocorticoid receptor antagonist was successfully replaced with an oxazole, which led to increased microsomal stability nih.gov. This highlights a potential avenue for modifying the this compound scaffold to enhance its pharmacokinetic profile.

The following table provides examples of potential scaffold hopping and isosteric replacement strategies for the N-arylbenzamide scaffold.

| Original Scaffold/Group | Hopped Scaffold/Isostere | Rationale for Replacement | Potential Advantage |

| Benzamide (B126) | Oxazole | Amide bond bioisostere | Improved metabolic stability |

| Phenyl ring | Pyridyl or Pyrimidyl ring | Introduction of nitrogen atoms | Increased metabolic stability, altered solubility |

| Methyl group | Trifluoromethyl group | Isosteric replacement | Block metabolic oxidation, alter electronics |

| Methoxy (B1213986) group | Hydroxyl group | Demethylation | Introduce hydrogen bond donor |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a key technology for the rapid synthesis of large numbers of structurally diverse compounds, known as chemical libraries. nih.gov This approach is particularly well-suited for the exploration of the chemical space around a lead scaffold like this compound to identify analogues with improved properties. The generation of a combinatorial library of N-arylbenzamides typically involves the reaction of a diverse set of substituted anilines with a variety of substituted benzoic acids or their activated derivatives.

Solid-phase organic synthesis (SPOS) is a commonly employed technique in combinatorial chemistry, where one of the reactants is attached to a solid support, facilitating the purification of the products by simple filtration and washing. The "split-mix" synthesis approach in SPOS allows for the creation of "one-bead one-compound" libraries, where each resin bead contains a unique chemical entity. imperial.ac.ukamericanpeptidesociety.org

A hypothetical combinatorial library based on the this compound scaffold could be generated by reacting a set of substituted anilines (Building Block A) with a set of substituted benzoic acids (Building Block B).

Building Block A (Anilines)

2,5-dimethylaniline

2-chloro-3-methylaniline

3-fluoro-2-methylaniline

Building Block B (Benzoic Acids)

4-methoxybenzoic acid

4-hydroxybenzoic acid

4-(trifluoromethyl)benzoic acid

3-amino-4-methoxybenzoic acid

The combination of these building blocks would result in a library of 16 distinct N-arylbenzamide analogues, allowing for a systematic exploration of the structure-activity relationships around the parent compound.

Exploration of Novel Substitution Patterns and Hybrid Structures

Beyond systematic modifications, the exploration of novel substitution patterns and the creation of hybrid structures are crucial for discovering next-generation analogues of this compound with significantly enhanced biological performance. This involves moving into uncharted chemical territory by introducing unconventional substituents or by combining the N-arylbenzamide scaffold with other pharmacophores.

The synthesis of a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, demonstrated potent anti-HBV activity, highlighting the potential of exploring amination at the 3-position of the benzoyl ring nih.gov. This suggests that for this compound, the introduction of substituents at the 3-position of the 4-methoxybenzoyl moiety could lead to analogues with novel biological activities.

Hybrid structures, which combine two or more distinct pharmacophores, can lead to compounds with dual or synergistic activities. For example, a hybrid molecule could be designed by linking the this compound scaffold to another known biologically active moiety through a suitable linker. This approach has the potential to create compounds that interact with multiple targets or that have an enhanced affinity for a single target through additional binding interactions.

The exploration of novel substitution patterns and hybrid structures is often guided by insights from biological screening, computational modeling, and a deep understanding of the target's biology. The following table presents some conceptual ideas for novel analogues and hybrid structures based on the this compound core.

| Analogue/Hybrid Concept | Rationale | Potential Biological Target |

| Introduction of a nitro group at the 3-position of the benzoyl ring | Explore impact of strong electron-withdrawing and hydrogen bond accepting group | Kinases, Transcription factors |

| Replacement of the 4-methoxy group with a morpholine moiety | Enhance solubility and introduce a basic center | Ion channels, GPCRs |

| Hybrid with a known kinase inhibitor scaffold | Create a dual-target inhibitor | Protein kinases |

| Conjugation to a fatty acid | Improve membrane permeability and targeting | Intracellular enzymes |

Future Research Trajectories and Interdisciplinary Applications

Integration with Materials Science for Advanced Functional Molecules

The inherent structural properties of benzanilides, such as their rigid backbone and potential for hydrogen bonding, make them prime candidates for the development of advanced functional materials. Future research will likely focus on leveraging the specific substitutions of 2',3'-DIMETHYL-4-METHOXYBENZANILIDE to create novel materials with tailored properties. The dimethyl and methoxy (B1213986) groups can be systematically altered to fine-tune characteristics like solubility, thermal stability, and electronic properties.

One promising avenue is the incorporation of benzanilide (B160483) derivatives into organic light-emitting devices (OLEDs). The aromatic rings of the benzanilide structure can be functionalized to enhance charge transport and luminescence. For instance, some benzosultams, which are structurally related to benzanilides, have shown potential in OLED applications. researchgate.net Research into this compound could explore how its specific substitution pattern influences its photophysical properties, potentially leading to new classes of emitters or host materials in OLEDs.

Furthermore, the ability of benzanilides to form ordered structures through self-assembly could be exploited in the creation of functional polymers and supramolecular materials. The amide linkage provides a site for hydrogen bonding, which can direct the assembly of molecules into well-defined architectures. These materials could find applications in areas such as sensing, catalysis, and drug delivery.

Advancements in Catalytic Synthesis of Complex Benzamide (B126) Scaffolds

The synthesis of benzamides, including this compound, traditionally involves the coupling of a carboxylic acid and an amine. While effective, conventional methods often require harsh conditions. mdpi.com The future of benzamide synthesis lies in the development of more efficient and sustainable catalytic methods.

A significant area of advancement is the use of transition metal catalysis for C-H activation. nih.gov This approach allows for the direct formation of the amide bond by activating a C-H bond on the aromatic ring, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov For a molecule like this compound, this could enable more direct and atom-economical synthetic routes. Research in this area is focused on discovering new catalysts, such as those based on rhodium, cobalt, or ruthenium, that can achieve high yields and selectivity under mild conditions. mdpi.com

Another key trend is the development of greener synthetic methodologies. This includes the use of Brønsted acidic ionic liquids as recyclable catalysts, which can facilitate the synthesis of related heterocyclic compounds like benzoxazoles and benzimidazoles under solvent-free conditions. acs.org Applying such principles to the synthesis of complex benzamides could significantly reduce the environmental impact of their production.

| Catalytic Method | Catalyst Example | Key Advantage | Potential Application for Benzamides |

| C-H Activation | Rhodium (Rh) complexes | Direct functionalization, atom economy | More efficient synthesis of substituted benzanilides. |

| Cross-Coupling | Palladium (Pd) complexes | Versatility in forming C-N bonds | Access to a wide diversity of benzamide derivatives. |

| Green Catalysis | Brønsted Acidic Ionic Liquids | Recyclability, solvent-free conditions | Environmentally friendly production of benzamides. |

Development of Novel Spectroscopic and Computational Methodologies

A thorough understanding of the structure and dynamics of this compound is crucial for predicting its properties and designing new applications. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation. Advanced NMR experiments can provide detailed information about the conformation and intermolecular interactions of benzanilides in solution and in the solid state. These experimental data can then be used to validate and refine computational models.

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for studying benzamide systems. rsc.org DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. rsc.org This allows for the in-silico screening of potential derivatives of this compound for desired properties before undertaking their synthesis. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features with biological activity or other properties, can be developed using computational data to guide the design of new functional molecules. nih.gov

| Methodology | Information Gained | Future Direction |

| Advanced NMR Spectroscopy | Conformational analysis, intermolecular interactions. | In-situ monitoring of self-assembly and binding events. |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reaction mechanisms. | High-throughput screening of virtual compound libraries. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, binding affinity, conformational changes. mdpi.com | Simulating interactions with complex biological or material interfaces. |

| QSAR | Correlation of structure with activity/properties. nih.gov | Predictive modeling for rational design of new benzamides. |

Expanding Mechanistic Understanding of Benzamide-Target Interactions

Benzamides are a well-established class of compounds in medicinal chemistry, with many approved drugs containing this functional group. nih.govmdpi.com A key future research trajectory for compounds like this compound will be to elucidate the detailed molecular mechanisms through which they interact with biological targets.

Chemogenomic profiling and functional variomics are powerful tools for identifying the cellular targets of bioactive compounds. nih.gov These approaches could be used to screen this compound and its analogs against a wide range of proteins to identify potential therapeutic targets. nih.gov Once a target is identified, biophysical techniques such as X-ray crystallography can be used to determine the three-dimensional structure of the benzamide bound to its target protein. nih.gov This provides a detailed picture of the binding interactions and can guide the rational design of more potent and selective inhibitors.

Molecular dynamics (MD) simulations can complement experimental studies by providing insights into the dynamic nature of benzamide-target interactions. mdpi.com MD simulations can be used to study how the flexibility of both the ligand and the protein influences binding and to identify key residues involved in the interaction. mdpi.com This deeper mechanistic understanding is crucial for the development of next-generation therapeutics based on the benzamide scaffold.

Q & A

Q. What are the standard synthetic routes for 2',3'-dimethyl-4-methoxybenzanilide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common method involves reacting 2',3'-dimethylaniline with 4-methoxybenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane or toluene) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes controlling stoichiometry (1:1 molar ratio of amine to acyl chloride), reaction temperature (20–40°C), and reaction time (4–8 hours). Purity can be improved using recrystallization from ethanol or column chromatography with silica gel .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- FTIR : Identify carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and N-H bends (if present) .

- HPLC-MS : Verify molecular weight (255.319 g/mol) and purity (>95%) using reverse-phase C18 columns and ESI+ ionization .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Basic screening involves:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Solubility : Use DMSO for in vitro studies, with concentrations ≤0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from variations in substituent positions or assay conditions. To address this:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and compare bioactivity .

- Standardized protocols : Use CLSI guidelines for antimicrobial testing and validated cell lines for cytotoxicity .

- Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. How can the reaction mechanism of this compound synthesis be validated experimentally?

- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation .

- Isotopic labeling : Use 18O-labeled 4-methoxybenzoyl chloride to trace acylation pathways .

- DFT calculations : Compare theoretical activation energies with experimental data to identify rate-limiting steps .

Q. What advanced methodologies enable the study of this compound’s interactions with biological macromolecules?

- Spectroscopic binding assays : UV-Vis titration or fluorescence quenching to determine binding constants with DNA/proteins .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets .

- X-ray crystallography : Resolve 3D structures of the compound bound to enzymes (e.g., kinases) to guide SAR .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to reduce oxidative metabolism .

- Prodrug approaches : Introduce ester or amide prodrug moieties to improve bioavailability .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Methodological Notes

- Synthetic reproducibility : Replicate reactions under inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates .

- Data validation : Cross-reference spectral data with PubChem entries (CID: 12729196) for accuracy .

- Contradiction analysis : Apply principal contradiction frameworks to prioritize variables (e.g., substituent effects vs. assay conditions) in conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.